molecular formula C16H17Cl2N3O B2871264 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide CAS No. 1448045-94-0

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide

カタログ番号: B2871264
CAS番号: 1448045-94-0
分子量: 338.23
InChIキー: ZVMJFHQSRRTJAT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,5-Dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide (CAS 1448045-94-0) is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel kinase inhibitors. This benzamide derivative features a 1-methyl-4,5,6,7-tetrahydro-1H-indazole scaffold, a privileged structure in drug discovery. The indazole nucleus is a nitrogen-containing bicyclic heterocycle known for its versatile pharmacological activities and its presence in several commercially available drugs . The core indazole structure is recognized as a key hinge-binding motif in the design of protein kinase inhibitors . Research indicates that indazole-containing compounds can be optimized to achieve potent inhibitory activity against specific therapeutic targets. For instance, structurally related indazole derivatives have been developed as potent and selective type II inhibitors of Fms-like tyrosine kinase 3 (FLT3), a validated target for the treatment of Acute Myeloid Leukaemia (AML) . These inhibitors are notable for their ability to bind to the inactive DFG-out conformation of the kinase, often conferring higher selectivity and efficacy against drug-resistant mutants compared to type I inhibitors . With a molecular formula of C16H17Cl2N3O and a molecular weight of 338.23 g/mol , this compound is suited for various research applications, including structure-activity relationship (SAR) studies, lead optimization, and biochemical screening. It is supplied as a high-purity material for research purposes exclusively. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

2,5-dichloro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O/c1-21-15-5-3-2-4-11(15)14(20-21)9-19-16(22)12-8-10(17)6-7-13(12)18/h6-8H,2-5,9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMJFHQSRRTJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using automated systems and large-scale reactors.

化学反応の分析

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

科学的研究の応用

2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, viral infections, and inflammatory conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

作用機序

The mechanism of action of 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares key structural features and characterization data of the target compound with structurally related molecules from the evidence:

Compound Core Structure Substituents Key Spectral Data Applications/Notes
Target: 2,5-Dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide Benzamide + Indazole 2,5-Cl₂ on benzene; 1-methyltetrahydroindazole Hypothetical: IR ~1650 cm⁻¹ (amide C=O); NMR δ 7.5–8.0 (aromatic H) Potential kinase inhibitor; rigidity from tetrahydroindazole may enhance selectivity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-CH₃ on benzene; hydroxy/dimethyl on ethylamine IR: 1645 cm⁻¹ (C=O); 1H NMR δ 2.40 (CH₃), δ 4.80 (OH) N,O-bidentate directing group for C–H functionalization
Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-... () Benzodithiazine + Hydrazine Cl, CH₃O-CO, dihydroxybenzylidene IR: 1715 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N); 1H NMR δ 8.40 (N=CH) Sulfonamide derivatives with potential antimicrobial activity
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () Benzodithiazine Cl, CH₃ on benzodithiazine; methylhydrazine IR: 1645 cm⁻¹ (C=N); 1H NMR δ 3.31 (N-CH₃), δ 7.92 (H-8) Hydrazine derivatives for heterocyclic synthesis

Key Observations:

The tetrahydroindazole moiety introduces steric and conformational constraints absent in simpler benzamides (e.g., ), which could improve target specificity .

Synthetic Routes :

  • Amide bond formation (as in ) is a likely route for synthesizing the target. However, the indazole methylamine precursor would require additional steps, such as reductive amination or cyclization, akin to methods in –4 .

Spectroscopic Characterization :

  • The target’s amide C=O stretch (IR ~1650 cm⁻¹) would resemble ’s compound (1645 cm⁻¹) but differ from hydrazine-linked C=N stretches (1615–1645 cm⁻¹) in –4 .
  • Chlorine substituents in the target and –4 would produce distinct 1H NMR aromatic shifts (e.g., δ 7.8–8.4 in vs. δ 7.5–8.0 in the target) .

Potential Applications: While ’s compound is a directing group for catalysis, the target’s indazole core aligns more with kinase inhibitors (e.g., FDA-approved drugs like Entrectinib). The dichloro groups may mimic chlorine’s role in enhancing binding, as seen in –4’s bioactive derivatives .

生物活性

2,5-Dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C15H17Cl2N2OC_{15}H_{17}Cl_2N_2O and a molecular weight of approximately 319.21 g/mol. The presence of the indazole moiety is significant for its biological activity.

Antitumor Activity

Research indicates that derivatives containing the indazole structure exhibit notable antitumor properties. For instance, compounds similar to 2,5-dichloro-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzamide have shown promising results in inhibiting various cancer cell lines:

Cell Line IC50 (nM) Reference
KG125.3 ± 4.6
SNU1677.4 ± 6.2
FGFR169.1 ± 19.8

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy against certain cancers.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • FGFR Inhibition : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and angiogenesis.
  • ERK Pathway Modulation : It has been reported to affect the extracellular signal-regulated kinase (ERK) pathway, crucial for cell proliferation and survival .
  • IDO1 Inhibition : Some derivatives have shown inhibitory activity against indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune regulation and tumor immune evasion .

In Vitro Studies

A study conducted on various indazole derivatives demonstrated that modifications at the 4 and 6 positions significantly influenced their inhibitory activities against FGFRs and IDO1. For example:

  • Compound with a specific substitution exhibited an IC50 value of 5.3μM5.3\mu M against IDO1, indicating strong inhibitory effects .

In Vivo Studies

Preclinical models have shown that certain derivatives of this compound can reduce tumor size in xenograft models, supporting its potential as an anticancer agent. The pharmacokinetics and safety profiles are still under investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。